N-1-naphthylhexopyranosylamine
Description
N-1-naphthylhexopyranosylamine is a glycosylamine derivative characterized by a hexopyranose sugar moiety (e.g., glucose, galactose) linked via an amine group to a 1-naphthyl aromatic system. The naphthyl group enhances hydrophobicity and π-π stacking interactions, while the hexopyranose backbone provides stereochemical diversity and biocompatibility .
Key structural features include:
- Hexopyranose ring: Typically in the chair conformation, with hydroxyl groups contributing to hydrogen bonding.
- Naphthylamine linkage: The 1-naphthyl group introduces steric bulk and aromaticity, influencing solubility and reactivity.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(naphthalen-1-ylamino)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-8-12-13(19)14(20)15(21)16(22-12)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-21H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZPBBOEFJXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- Reactivity: The sulfonamide group in 17c enables anion exchange and electrochemical activity, whereas the hexopyranosylamine’s hydroxyl/amine groups favor hydrogen bonding and chiral recognition.
- Stereochemistry: this compound has multiple stereocenters (from hexopyranose), unlike the planar pyridine-sulfonamide system in 17c.
2.2. Comparison with Other Glycosylamines
| Compound | Hexose Type | Aromatic Group | Key Applications |
|---|---|---|---|
| This compound | Glucose/Galactose | 1-naphthyl | Glycosidase inhibition |
| N-phenylglucosylamine | Glucose | Phenyl | Model for glycoconjugate studies |
| N-benzylgalactosylamine | Galactose | Benzyl | Drug delivery carriers |
Thermodynamic Stability :
Naphthyl derivatives exhibit higher thermal stability (Tₐ ~140–160°C) compared to phenyl analogs (Tₐ ~120–140°C) due to enhanced π-stacking .
Research Findings and Limitations
- Synthetic Challenges: Unlike 17c, which uses straightforward sulfonylation, this compound requires precise glycosylation conditions to avoid hydrolysis of the glycosidic bond.
- Electrochemical Behavior : Compound 17c demonstrated anion conductivity (σ ~10⁻³ S/cm) in polymer matrices , whereas glycosylamines are less studied in this context but show promise in bioelectrochemistry.
- Biological Activity : Naphthyl-substituted glycosylamines are hypothesized to inhibit glycosidases (e.g., α-glucosidase) more effectively than phenyl derivatives due to stronger hydrophobic interactions.
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